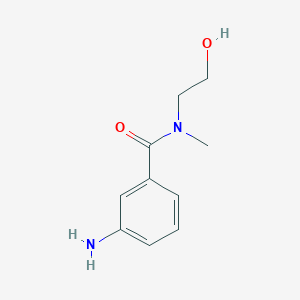

3-amino-N-(2-hydroxyethyl)-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-N-(2-hydroxyethyl)-N-methylbenzamide, also known as AMMB, is an important organic compound that has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, and has been studied for its potential applications in biochemistry and physiology. We will also discuss potential future directions for research involving AMMB.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

3-amino-N-(2-hydroxyethyl)-N-methylbenzamide serves as a building block in synthetic chemistry for the development of complex molecules. For example, Hamad H. Al Mamari and Yousuf Al Lawati (2019) demonstrated the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, emphasizing its utility in metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group. This underscores its importance in facilitating targeted chemical transformations (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Antimicrobial Research

In antimicrobial research, new 2-amino-N-hydroxybenzamide derivatives have been synthesized and shown to possess antibacterial and antifungal activities, offering a new avenue for developing antimicrobial agents. This is evidenced by the work of B. Mahesh et al. (2015), who found that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria and fungi, highlighting the potential of 3-amino-N-(2-hydroxyethyl)-N-methylbenzamide derivatives in combating microbial resistance (B. Mahesh et al., 2015).

Antioxidant Activity

The compound's derivatives have also been explored for their antioxidant activity. A study by I. Jovanović et al. (2020) on the electrochemical oxidation of amino-substituted benzamide derivatives revealed their potential as powerful antioxidants by scavenging free radicals. The research provides insights into the mechanisms by which these compounds can protect against oxidative stress, which is implicated in various diseases (I. Jovanović et al., 2020).

Materials Science Applications

The applications of 3-amino-N-(2-hydroxyethyl)-N-methylbenzamide extend into materials science as well. M. Butt et al. (2005) synthesized novel aromatic polyimides using diamines derived from the compound, demonstrating its utility in creating polymers with high thermal stability and solubility in organic solvents. This highlights the compound's role in developing new materials with potential applications in electronics, aerospace, and other high-performance fields (M. Butt et al., 2005).

Eigenschaften

IUPAC Name |

3-amino-N-(2-hydroxyethyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKOQCOYUJTHKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1=CC(=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2-hydroxyethyl)-N-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2980280.png)

![2-[(11E,13Z)-6-[(3R,4R,5S,6R)-5-[(4S,5R,6R)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/no-structure.png)

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone](/img/structure/B2980289.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2980292.png)

![(Z)-4-cyano-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980295.png)

![4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one](/img/structure/B2980303.png)